4-(chloromethyl)-N-(4-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-6-13(7-9-14)17-15(18)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHZHLGKXVFAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(4-methoxyphenyl)benzamide typically involves the chloromethylation of an aromatic compound followed by amide formation. One common method involves the treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide . This reaction proceeds under mild conditions and yields the chloromethyl derivative, which can then be reacted with 4-methoxyphenylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols or amines.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a secondary amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid.
Scientific Research Applications
4-(chloromethyl)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Analysis
Substituent Effects on Reactivity: The chloromethyl group in the target compound distinguishes it from analogues like 2-chloro-N-(4-methoxyphenyl)benzamide , which lacks the reactive -CH2Cl moiety. This group enables alkylation or cross-coupling reactions, as demonstrated in the synthesis of imatinib derivatives . Methoxyphenyl vs.
Physicochemical Properties :
- Melting Points : Derivatives with rigid substituents (e.g., 3d and 3f ) exhibit higher melting points (180–201°C) compared to flexible analogues, likely due to improved crystalline packing .
- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide shows strong fluorescence at pH 5, suggesting that electron-donating groups (e.g., -OCH3) enhance photophysical properties .
Biological Activity: Antifungal/Anticancer Potential: Compounds like LMM5 (1,3,4-oxadiazole) and 26a (purine-morpholine) demonstrate how heterocyclic appendages confer antifungal or kinase inhibitory activity . Antioxidant Activity: N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide exhibits 87.7% inhibition in antioxidant assays, highlighting the role of methoxy and thiourea groups in radical scavenging .
Key Observations
- Synthetic Flexibility : The use of 4-(chloromethyl)benzoyl chloride as a common intermediate allows diversification via amine substitutions (e.g., 3d , B20 , and imatinib precursors) .
- Spectral Trends : Aromatic protons in methoxyphenyl-containing benzamides typically resonate at δ 6.8–7.8 ppm in ¹H NMR, while chloromethyl groups appear as singlets near δ 4.6–4.8 ppm .
Biological Activity
4-(Chloromethyl)-N-(4-methoxyphenyl)benzamide, a compound with the chemical formula CHClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : 4-Chloro-N-(4-methoxyphenyl)benzamide
- CAS Number : 878465-67-9
- Molecular Weight : 255.70 g/mol
This compound features a chloromethyl group attached to a benzamide moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzamide : Starting from p-anisidine, the chloromethyl group is introduced through chloromethylation reactions.
- Purification : The product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study evaluated various benzamide derivatives against several cancer cell lines, including hematological and solid tumors. The results showed that certain structural modifications led to potent inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression.
- Case Study : In vitro assays demonstrated that derivatives containing the benzamide structure exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC values in the micromolar range .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways, similar to other benzamide derivatives that have shown activity against EGFR and PDGFR .
- Apoptosis Induction : Flow cytometry studies suggest that this compound can induce apoptosis in cancer cells, indicating potential use in therapeutic applications .
Comparative Analysis with Related Compounds
A comparative analysis of this compound and other benzamide derivatives reveals notable differences in their biological activity:
| Compound Name | Target Kinase | IC Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | EGFR | 0.1 | Inhibitor |
| Compound B | PDGFR | 0.5 | Inhibitor |
| This compound | Unknown | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(chloromethyl)-N-(4-methoxyphenyl)benzamide, and how can its purity be confirmed?
- Methodology : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. For example, a similar benzamide derivative was synthesized by reacting a substituted benzoic acid with 4-chloroaniline at -50°C .
- Purity Confirmation : Use spectroscopic techniques such as IR (to confirm amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (to verify aromatic proton environments and substituents), and elemental analysis (to validate empirical formula). Fluorescence spectroscopy can also assess purity by detecting impurities via anomalous emission peaks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H-NMR : Resolves aromatic protons (e.g., methoxy group at δ ~3.8 ppm, chloromethyl protons at δ ~4.5 ppm).
- IR Spectroscopy : Identifies functional groups (amide bonds, C-Cl stretches).
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.
- Cross-Validation : Combine with elemental analysis to ensure stoichiometric accuracy. For example, in a related study, NMR and IR data were corroborated with elemental analysis (C, H, N) to confirm structure .
Q. What solvent systems are optimal for studying the fluorescence properties of this compound?
- Optimal Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance fluorescence intensity due to reduced quenching effects. A study on a similar benzamide showed maximum emission at λem = 380 nm in DMSO .
- Methodological Tip : Perform solvent screening using UV-Vis and fluorescence spectrophotometry. Include controls (e.g., blank solvent) to subtract background noise.
Advanced Research Questions
Q. How do pH and temperature variations affect the fluorescence intensity of this compound?
- Key Findings :
| Condition | Optimal Value | Fluorescence Intensity | Reference |
|---|---|---|---|
| pH | 5.0 | Maximum intensity | |
| Temperature | 25°C | Stable over time | |
| Concentration | 0.1–1.0 mg/L | Linear response (R² > 0.99) |
- Methodology : Use buffered solutions (pH 2.7–10.1) and thermostatic cuvettes. Measure intensity at λex = 340 nm and λem = 380 nm. Stability tests should run for ≥2 hours .
Q. How can contradictory fluorescence data from different solvent systems be resolved?
- Approach :
Control Experiments : Ensure solvent purity and degas solvents to remove dissolved oxygen, a known quencher.
Solvent Polarity Analysis : Correlate fluorescence quantum yield with solvent polarity indices (e.g., ET(30) scale).
Statistical Validation : Calculate R.S.D.% (e.g., 1.369% in one study) to assess reproducibility .
- Advanced Tip : Use time-resolved fluorescence to distinguish solvent effects on excited-state lifetimes.
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
- Synthetic Modifications :
- Chloromethyl Group : Replace with other halogens (e.g., Br, F) to study electronic effects.
- Methoxyphenyl Substituent : Introduce electron-withdrawing groups (e.g., nitro) to alter π-π interactions.
- Biological Testing : Use enzyme inhibition assays (e.g., PTP1B for antidiabetic potential) or cell viability assays (e.g., MTT for anticancer activity). For example, benzamide derivatives with tetrazole moieties showed enhanced enzyme inhibition .
Q. How can researchers ensure reproducibility in synthesizing this compound at the lab scale?
- Critical Factors :
- Reagent Ratios : Maintain a 1:1.2 molar ratio of carboxylic acid to amine to avoid side reactions.
- Temperature Control : Use cryogenic conditions (-50°C) during coupling to prevent racemization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
- Documentation : Report detailed reaction parameters (e.g., stirring time, solvent volume) to enable replication.
Key Recommendations
- Collaborative Validation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations).
- Advanced Assays : Explore molecular docking to predict binding modes with biological targets (e.g., kinases, GPCRs).
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated compounds due to potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
